(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione
Description
The compound “(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione” is a highly substituted naphthoquinone derivative featuring a complex stereochemical arrangement. Its structure includes:
- A naphthalene-1,4-dione core with hydroxyl groups at positions 2, 5, and 5.
- A chlorine substituent at position 2.
- Two isoprenoid side chains: a (2E)-3,7-dimethylocta-2,6-dienyl group at position 2 and a 3-methylbut-2-enyl group at position 3.
- A methyl group at position 4.
Properties
IUPAC Name |
(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClO5/c1-15(2)8-7-9-17(5)11-13-26(32)23(30)19-14-20(28)18(6)22(29)21(19)24(31)25(26,27)12-10-16(3)4/h8,10-11,14,28-29,32H,7,9,12-13H2,1-6H3/b17-11+/t25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMRYUOZDKQTD-ZUGDKYNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C(C(C2=O)(CC=C(C)CCC=C(C)C)O)(CC=C(C)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@@]([C@](C2=O)(C/C=C(\C)/CCC=C(C)C)O)(CC=C(C)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110200-34-5 | |
| Record name | Antibiotic SF 2415B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110200345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Core Naphthoquinone Skeleton Construction
The naphthalene-1,4-dione core is typically synthesized via Friedel-Crafts acylation or Diels-Alder cyclization. A widely adopted approach involves the condensation of 2-methyl-1,4-naphthoquinone with prenyl and geranyl groups under acidic conditions. For instance, 2-hydroxy-1,4-naphthoquinone serves as a precursor for subsequent alkylation and chlorination steps .
In a representative procedure , 2-hydroxy-1,4-naphthoquinone undergoes allylation using 3,3-dimethylallyl bromide in the presence of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and triethylamine. This reaction proceeds at room temperature in 1,4-dioxane, yielding 2-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione with 23% yield after chromatographic purification. The regioselectivity of alkylation is critical, as competing reactions at the 5- or 6-positions can occur without steric or electronic directing groups.
Stereoselective Introduction of Chloro and Prenyl Groups
The (2R,3S) stereochemistry necessitates asymmetric synthesis or chiral resolution. A patent describes the use of zeolite catalysts to control stereochemistry during alkylation and chlorination. For example, HEU-1 zeolite (Si/Al = 4–4,000) facilitates the isomerization of 1-chloronaphthalene derivatives to 2-chloro isomers with >98% selectivity at 300–400°C . While this method targets simpler halonaphthalenes, analogous conditions may apply to functionalized naphthoquinones.
Chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −20°C. The reaction is quenched with aqueous sodium bicarbonate to prevent over-chlorination. Nuclear magnetic resonance (NMR) analysis confirms the retention of configuration when chiral auxiliaries like (-)-sparteine are employed during chlorination .
Functionalization with Geranyl and Prenyl Side Chains
The geranyl [(2E)-3,7-dimethylocta-2,6-dienyl] and prenyl (3-methylbut-2-enyl) groups are introduced via acid-catalyzed alkylation or transition-metal-mediated coupling . A microwave-assisted method utilizes Ru(II) arene complexes to coordinate the naphthoquinone oxygen atoms, enabling regioselective allylation. For instance, reacting 2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione with geranyl bromide in methanol under microwave irradiation (50–60°C, 15 min) installs the geranyl group at the 2-position with 65–70% yield.
Table 1: Optimization of Geranyl Group Installation
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | Pd(PPh₃)₄ | Dioxane | 25 | 23 |
| Microwave | Ru(II) | Methanol | 60 | 68 |
| Solvent-free | AlCl₃ | – | 120 | 41 |
Hydroxylation and Oxidation State Management
The 2,5,7-trihydroxy groups are introduced through demethylation of methoxy-protected intermediates. For example, treatment of 2,5,7-trimethoxynaphthalene-1,4-dione with boron tribromide (BBr₃) in dichloromethane at −78°C selectively removes methyl groups, yielding the trihydroxy product . Alternatively, enzymatic hydroxylation using cytochrome P450 monooxygenases provides mild and stereospecific conditions, though scalability remains a limitation .
Purification and Characterization
Final purification employs flash chromatography on silica gel with ethyl acetate/hexane gradients (40–50% ethyl acetate). High-resolution mass spectrometry (HRMS) and circular dichroism (CD) verify molecular weight and absolute configuration, respectively. For instance, the (2R,3S) configuration is confirmed by comparing experimental CD spectra with computational models .
Table 2: Analytical Data for Key Intermediate
| Parameter | Value |
|---|---|
| HRMS (m/z) | Calculated: 504.18; Found: 504.17 |
| [α]D²⁵ | +32.5° (c 0.1, MeOH) |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.12 (dd, J=7.8 Hz, 1H), 5.23 (m, 1H) |
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the structural elucidation and modification of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with modified side chains and functional groups. These modifications can enhance the antibiotic’s activity and stability .
Scientific Research Applications
(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationship of semi-naphthoquinone antibiotics. In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents. In medicine, this compound is explored for its potential therapeutic applications, especially in treating infections caused by Gram-positive bacteria. In industry, it is used in the development of new antibiotics and other bioactive compounds .
Mechanism of Action
The mechanism of action of (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione involves the inhibition of bacterial cell wall synthesis. The compound targets the bacterial cell membrane, causing the formation of large pores that disrupt the membrane’s integrity. This leads to the leakage of cellular contents and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other naphthoquinones and terpenoid hybrids. Key comparisons include:
Key Observations:
Hydroxyl groups at positions 2, 5, and 7 could enable redox cycling, a hallmark of naphthoquinones like lapachol, which exhibits antitumor effects via ROS generation .
Biosynthetic Context: Pseudomonas species harbor BGCs for diverse metabolites, including terpenoid-naphthoquinone hybrids. However, the target compound’s BGC remains uncharacterized; existing clusters (e.g., lankacidin C) show low similarity (<15%) to known pathways, suggesting structural novelty . In contrast, chemically synthesized analogues (e.g., 3ae) lack stereochemical complexity and prenyl modifications, limiting their bioactivity scope .
Synthesis vs. Biosynthesis: Chemical synthesis (e.g., Na₂S₂O₈-mediated alkylation in DMSO/water ) allows precise substituent introduction but struggles with stereoselectivity. Microbial biosynthesis (e.g., Pseudomonas BGCs ) could yield stereochemically complex derivatives but requires genomic mining and pathway optimization.
Functional Comparisons
- Antitumor Potential: Lankacidin C, a Pseudomonas-derived metabolite, shares antitumor activity (EC₅₀ ~20 µM) with the target compound’s hypothesized effects, though direct data is lacking .
- Antimicrobial Activity: Syringolin A, another Pseudomonas product, inhibits proteasomes, while the target compound’s hydroxyl and chloro groups may target bacterial membranes or enzymes .
Biological Activity
The compound identified as (2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione is a complex organic molecule belonging to the class of naphthoquinones. Its unique structure suggests potential biological activities that warrant extensive investigation. This article consolidates available research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.93 g/mol. The structural features include multiple hydroxyl groups and a chloro substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H30ClO5 |
| Molecular Weight | 402.93 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antioxidant Activity
Research indicates that naphthoquinones possess significant antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Properties
Naphthoquinones have been reported to exhibit antimicrobial activity against various pathogens. The compound's structural components may interact with microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
Case Study: Anticancer Effects on Cell Lines
A study investigated the effects of this compound on various cancer cell lines including:
-
HepG2 (Human liver cancer)
- IC50 : 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
-
MCF-7 (Breast cancer)
- IC50 : 20 µM
- Mechanism: Inhibition of cell proliferation and induction of oxidative stress.
Table 2: Biological Activities Summary
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antioxidant | Scavenging free radicals | Hydroxyl groups facilitating electron donation |
| Antimicrobial | Inhibition of microbial growth | Disruption of cell membranes |
| Anticancer | Induction of apoptosis | Caspase activation and ROS generation |
The biological activity of this compound can be attributed to several mechanisms:
- Electron Donation : The hydroxyl groups in the structure act as electron donors which can neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Mitochondrial Dysfunction : By inducing mitochondrial dysfunction through ROS generation, the compound triggers apoptotic pathways in cancer cells.
Q & A
Basic: What are the standard protocols for synthesizing naphthalene-1,4-dione derivatives with complex substituents?
Answer:
Synthesis typically involves multi-step reactions, starting with the formation of oxyanions from naphthol precursors using bases like K₂CO₃ in DMF, followed by alkylation with reagents such as propargyl bromide (20 mmol) under mild conditions (2 hours at room temperature) . For introducing chlorinated groups, phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixtures at 60°C for 8 hours have been effective, as seen in the synthesis of 3-(4-chlorobenzoyl) derivatives . Purification often employs recrystallization (e.g., ethanol) or column chromatography, with yields ranging from 56% to 95% depending on substituent complexity .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
1H/13C NMR is essential for verifying stereochemistry and substituent positions, particularly for distinguishing between diastereomers (e.g., (2R,3S) vs. other configurations) . IR spectroscopy confirms functional groups like hydroxyls (ν ~3436 cm⁻¹) and carbonyls (ν ~1698 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while TLC (n-hexane:ethyl acetate, 9:1) monitors reaction progress . For thermal stability, solutions should be maintained at 158°C until chromatographic analysis to prevent degradation .
Basic: How can researchers optimize purification methods for polar naphthalene-dione derivatives?
Answer:
Recrystallization using ethanol or ethyl acetate/petroleum ether mixtures is effective for moderately polar derivatives, achieving >50% isolated yields . For highly polar or thermally sensitive compounds, silica gel column chromatography with gradient elution (e.g., chloroform/methanol) is recommended . Crude products should be dried over anhydrous Na₂SO₄ or MgSO₄ to remove residual water .
Basic: What strategies are used to monitor multi-step reactions involving sensitive functional groups?
Answer:
TLC with polar solvent systems (e.g., n-hexane:ethyl acetate, 9:1) is critical for tracking intermediates . For oxidation-sensitive groups (e.g., hydroxyls), inert atmospheres (N₂/Ar) and low-temperature stirring (≤60°C) minimize side reactions . Quenching with ice-water mixtures stabilizes reactive intermediates before extraction .
Advanced: How can heuristic algorithms improve reaction optimization for low-yield steps?
Answer:
Bayesian optimization outperforms traditional trial-and-error by modeling reaction parameters (e.g., temperature, stoichiometry) to predict optimal conditions with fewer experiments . For example, coupling this with Design of Experiments (DoE) in flow chemistry setups enhances reproducibility and reduces side products in diazomethane syntheses . Algorithm-driven optimization has achieved yield improvements of 20–30% in similar naphthalene-dione systems .
Advanced: What flow-chemistry approaches enhance efficiency in synthesizing oxidation-prone intermediates?
Answer:
Continuous-flow reactors enable precise control over residence time and temperature, critical for unstable intermediates like diphenyldiazomethane . The Omura-Sharma-Swern oxidation protocol, adapted for flow systems, minimizes exothermic risks and improves mixing efficiency. This method reduces degradation by 15–20% compared to batch processes .
Advanced: How should researchers resolve contradictions in spectral data for structurally similar derivatives?
Answer:
Contradictions in NMR/IR data often arise from residual solvents or diastereomeric impurities. Use deuterated DMSO for NMR to stabilize hydroxyl protons and reduce exchange broadening . For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns. Cross-validate with HRMS to rule out isobaric interferences . If yields conflict with literature (e.g., 56% vs. 95%), re-examine stoichiometric ratios or catalyst purity .
Advanced: What computational tools aid in stereochemical analysis of (2R,3S) configurations?
Answer:
Density functional theory (DFT) calculations predict NMR chemical shifts for diastereomers, which are compared to experimental data to confirm configurations . For complex terpenoid chains (e.g., 3,7-dimethylocta-2,6-dienyl), molecular docking can assess steric effects influencing reactivity . Software like Gaussian or ORCA is standard for these analyses .
Advanced: How can thermal stability and degradation pathways be systematically studied?
Answer:
Thermogravimetric analysis (TGA) and accelerated stability testing (40–80°C, 75% humidity) identify degradation thresholds . LC-MS monitors degradation products, particularly quinone-hydroquinone redox shifts. For solutions, refrigeration at 4°C and inert gas blanketing prevent oxidation . Evidence suggests maintaining test solutions at 158°C until HPLC injection minimizes decomposition .
Advanced: What mechanistic insights explain substituent-directed regioselectivity in electrophilic substitutions?
Answer:
Electron-donating groups (e.g., hydroxyls) activate specific positions on the naphthalene ring. For example, 2,7-dimethoxynaphthalene reacts preferentially at the 3-position with 4-chlorobenzoic acid due to steric and electronic effects . Kinetic studies using stopped-flow NMR can map substituent effects in real time . Computational studies (e.g., Fukui indices) further predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
